molecular formula C6H13BF3KN2 B1419376 Potassium 1-methyl-4-trifluoroboratomethylpiperazine CAS No. 1015484-22-6

Potassium 1-methyl-4-trifluoroboratomethylpiperazine

Cat. No.: B1419376
CAS No.: 1015484-22-6
M. Wt: 220.09 g/mol
InChI Key: RPDOZRDOXQPQNX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Potassium 1-methyl-4-trifluoroboratomethylpiperazine plays a significant role in biochemical reactions, particularly in coupling reactions. It is known to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions often involves the formation of boron-oxygen or boron-nitrogen bonds, which are crucial for the stability and reactivity of the resulting compounds .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of certain kinases and phosphatases, which are key regulators of cell signaling . Additionally, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit certain proteases, which are enzymes that break down proteins . This inhibition can lead to changes in protein turnover and cellular function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products can have different biochemical properties, which may influence the long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism . At high doses, it can be toxic and cause adverse effects, such as cell death and tissue damage . Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes . For example, it can influence the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound can influence its activity and function, as it needs to reach specific cellular compartments to exert its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes .

Properties

IUPAC Name

potassium;trifluoro-[(4-methylpiperazin-1-yl)methyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BF3N2.K/c1-11-2-4-12(5-3-11)6-7(8,9)10;/h2-6H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDOZRDOXQPQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN1CCN(CC1)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BF3KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670579
Record name Potassium trifluoro[(4-methylpiperazin-1-yl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015484-22-6
Record name Potassium trifluoro[(4-methylpiperazin-1-yl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1015484-22-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 1-methyl-4-trifluoroboratomethylpiperazine
Reactant of Route 2
Potassium 1-methyl-4-trifluoroboratomethylpiperazine
Reactant of Route 3
Potassium 1-methyl-4-trifluoroboratomethylpiperazine
Reactant of Route 4
Potassium 1-methyl-4-trifluoroboratomethylpiperazine
Reactant of Route 5
Potassium 1-methyl-4-trifluoroboratomethylpiperazine
Reactant of Route 6
Potassium 1-methyl-4-trifluoroboratomethylpiperazine

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